molecular formula C23H20N2O8 B1623900 Uridine 2',3'-dibenzoate CAS No. 50408-20-3

Uridine 2',3'-dibenzoate

Cat. No. B1623900
CAS RN: 50408-20-3
M. Wt: 452.4 g/mol
InChI Key: FZFFWKZFQMIXKC-VBSBHUPXSA-N
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Description

Uridine 2’,3’-dibenzoate is a chemical compound with the molecular formula C23H20N2O8 . It is a derivative of uridine, a pyrimidine nucleoside that plays a critical role in maintaining cellular function and energy metabolism .


Synthesis Analysis

Uridine, a necessary pyrimidine nucleotide for RNA synthesis, can be synthesized de novo in mammals . The biosynthesis of uridine is regulated by the liver and adipose tissues, and the excretion of uridine is mainly achieved via the kidneys or by pyrimidine catabolism in tissues .


Molecular Structure Analysis

The molecular structure of Uridine 2’,3’-dibenzoate is complex, with a molecular weight of 452.4 g/mol . The IUPAC name for this compound is [(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate .


Chemical Reactions Analysis

Uridine metabolism depends on three stages: de novo synthesis, salvage synthesis pathway and catabolism, and homeostasis, which is tightly relating to glucose homeostasis and lipid and amino acid metabolism . Uridine phosphorylase (UPase) is one of the enzymes that regulate the concentration of uridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Uridine 2’,3’-dibenzoate include a molecular weight of 452.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 8 .

Scientific Research Applications

Synthesis and Characterization

Innovative Synthesis Methods : A study by Bukhari et al. (2022) describes an efficient method for the synthesis of dihydrouracils, which are crucial intermediates in the catabolism of uracil and its nucleoside, uridine. This research highlights the continuous effort in developing novel synthesis pathways for uridine derivatives, which could extend to compounds like Uridine 2',3'-dibenzoate (Bukhari et al., 2022).

Characterization Techniques : The characterization of new non-linear optical crystal derivatives from uridine showcases the significance of comprehensive analytical techniques (UV-Vis, FT-IR, NMR, XRD) in understanding the structural and electronic properties of uridine-based compounds. Such methodologies are essential for the detailed characterization of Uridine 2',3'-dibenzoate analogs (Sathya et al., 2017).

Potential Applications

Biological and Medicinal Research : The transformation of uridine derivatives into bioactive molecules, such as through glucuronidation, signifies their potential in medicinal chemistry and drug development. Olson et al. (2011) explored the glucuronidation of dibenzo[a,l]pyrene metabolites, underscoring the detoxification pathways of carcinogenic compounds through uridine-related metabolism (Olson et al., 2011).

Chemical Properties and Applications : Research into the catalytic activity, selectivity, and stereochemistry control in reactions involving carbon dioxide and epoxides illustrates the diverse chemical applications of uridine derivatives in sustainable chemistry and polymer synthesis. Such studies indicate the potential utility of Uridine 2',3'-dibenzoate in catalysis and material science (Lu et al., 2012).

properties

IUPAC Name

[(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30)/t16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFWKZFQMIXKC-VBSBHUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964662
Record name 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 2',3'-dibenzoate

CAS RN

50408-20-3
Record name Uridine, 2′,3′-dibenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine 2',3'-dibenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
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Record name Uridine 2',3'-dibenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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